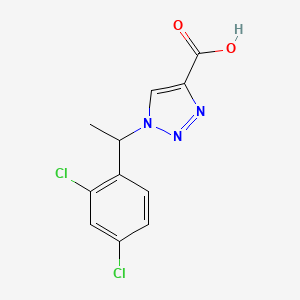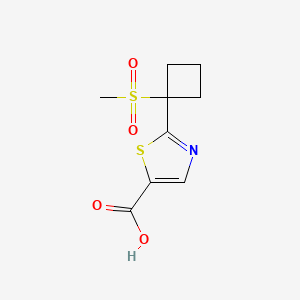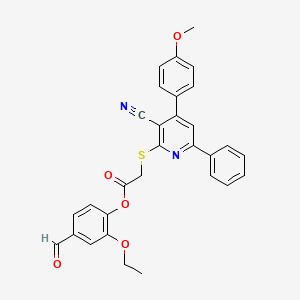
5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑是一种杂环化合物,因其独特的结构特性和潜在应用而引起了各个科学研究领域的兴趣。该化合物以吡啶环上2位氯取代和连接在噁二唑环上的二氯苯基为特征。
准备方法
合成路线和反应条件
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑的合成通常涉及在受控条件下适当前体的环化反应。一种常见的方法是使2-氯吡啶-4-羧酸酰肼与2,5-二氯苯甲酰氯在脱水剂(如三氯氧磷 (POCl3))存在下反应。该反应在回流条件下进行,导致形成噁二唑环。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大,对收率和纯度进行了优化。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑可以进行各种化学反应,包括:
取代反应: 吡啶环和苯环上的氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,生成不同的衍生物。
环化反应: 噁二唑环可以参与进一步的环化反应,形成更复杂的结构。
常用试剂和条件
取代: 甲醇钠或叔丁醇钾等试剂可用于亲核取代反应。
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以生成各种取代衍生物,而氧化和还原可以导致该化合物的不同氧化态。
科学研究应用
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑已在几个科学研究领域得到应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 该化合物已被研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 目前正在研究其作为各种疾病的治疗剂的潜力。
工业: 它用于开发具有特定特性的新材料,例如聚合物和染料。
作用机制
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,导致其活性调节。例如,它可以抑制参与细胞增殖的某些酶的活性,从而表现出抗癌作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 5-(2-氯吡啶-4-基)-3-苯基-1,2,4-噁二唑
- 5-(2-氯吡啶-4-基)-3-(4-氯苯基)-1,2,4-噁二唑
- 5-(2-氯吡啶-4-基)-3-(3,5-二氯苯基)-1,2,4-噁二唑
独特性
5-(2-氯吡啶-4-基)-3-(2,5-二氯苯基)-1,2,4-噁二唑的独特之处在于吡啶环和苯环上氯原子的特定位置。这种独特的取代模式可以影响化合物的反应性、生物活性以及整体特性,使其与其他类似化合物区别开来。
属性
分子式 |
C13H6Cl3N3O |
|---|---|
分子量 |
326.6 g/mol |
IUPAC 名称 |
5-(2-chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-1-2-10(15)9(6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H |
InChI 键 |
MXTJZHNTXDAIGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



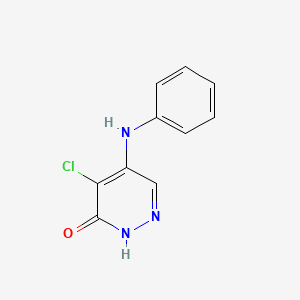

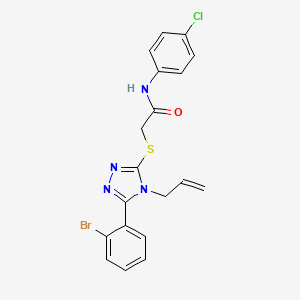
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)

